molecular formula C16H13N3O2S B5725779 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate

4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate

Cat. No. B5725779
M. Wt: 311.4 g/mol
InChI Key: DRIFCVKOULTTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTA is a thiazole-based compound that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate is not fully understood. However, it has been suggested that 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate may exert its effects through the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate can inhibit the growth of cancer cells, fungi, and bacteria. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has also been shown to have neuroprotective effects and can improve cognitive function. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied, and its effects have been well-documented. However, 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate can also be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate. One area of interest is the development of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate-based drugs for the treatment of cancer and neurodegenerative diseases. There is also a need for further studies to understand the mechanism of action of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate and its effects on various enzymes and pathways. Additionally, there is a need for the development of more efficient synthesis methods for 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate to facilitate its use in various applications.
Conclusion:
In conclusion, 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied for its biochemical and physiological effects, including its anticancer, antifungal, and antibacterial properties. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has also been studied for its potential use in the treatment of neurodegenerative diseases. Although 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has some limitations, it has several advantages for lab experiments. There are several future directions for the study of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate, including the development of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate-based drugs and the further understanding of its mechanism of action.

Synthesis Methods

4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 2-aminothiazole and 3-pyridinecarboxaldehyde. The reaction mixture is then refluxed in ethanol to obtain 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate as a yellow solid. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11(20)21-14-6-4-12(5-7-14)15-10-22-16(19-15)18-13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIFCVKOULTTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid 4-[2-(pyridin-3-ylamino)-thiazol-4-yl]-phenyl ester

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